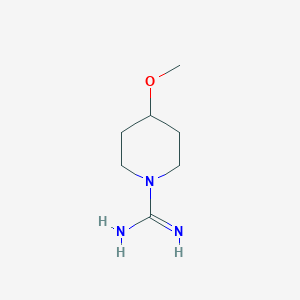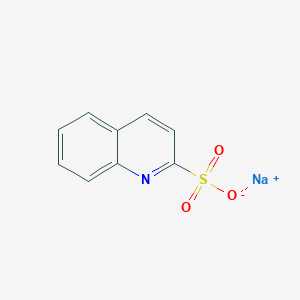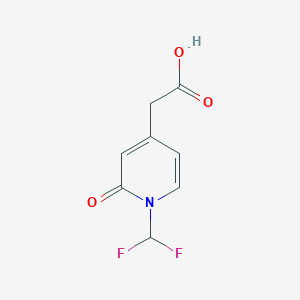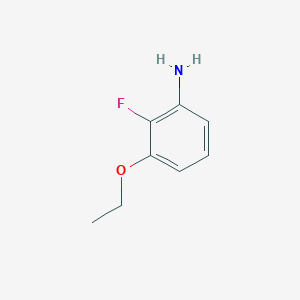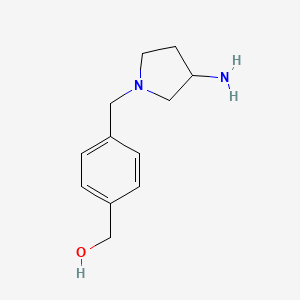
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a pyrrolidine ring attached via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with 3-aminopyrrolidine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid.
Reduction: 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-((3-Aminopyrrolidin-1-yl)methyl)phenol
- 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid
- 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane
Uniqueness
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is unique due to the presence of both a methanol group and a pyrrolidine ring, which confer distinct chemical and biological properties.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
[4-[(3-aminopyrrolidin-1-yl)methyl]phenyl]methanol |
InChI |
InChI=1S/C12H18N2O/c13-12-5-6-14(8-12)7-10-1-3-11(9-15)4-2-10/h1-4,12,15H,5-9,13H2 |
InChI 键 |
LWHQRTAAQBKDPI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



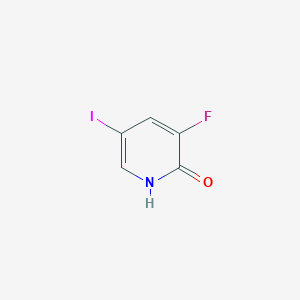
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
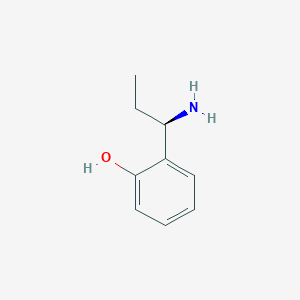
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
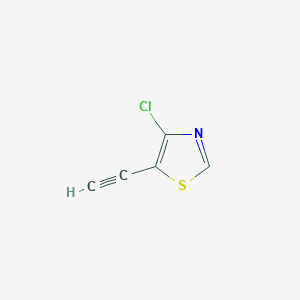
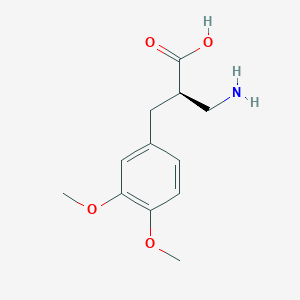
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
